molecular formula C9H7BrN2O2 B13503357 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B13503357
M. Wt: 255.07 g/mol
InChI Key: OFTKADCTDBDLIC-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by the presence of a bromine atom at the 8th position and a fused benzene-diazepine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-aminobenzoic acid derivatives.

    Amidation: The first step involves amidation of the starting material with an appropriate amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the benzodiazepine ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using continuous flow chemistry. This method allows for better control over reaction conditions, improved yields, and scalability. The flow synthesis involves the use of a flow reactor where the starting materials and reagents are continuously fed into the system, and the product is continuously collected.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazepine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzodiazepine derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of anxiety and related disorders.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and hypnotic properties.

    Clonazepam: Known for its anticonvulsant effects.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of the bromine atom at the 8th position, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other benzodiazepines and may contribute to its specific biological activities.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

8-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13)

InChI Key

OFTKADCTDBDLIC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

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